molecular formula C14H18Cl2N2O2 B294847 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

Katalognummer B294847
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: KBIAZJRKTHYIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by DPA leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in a variety of diseases.

Wirkmechanismus

DPA exerts its effects by inhibiting 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors, which are located throughout the body, including in the brain, spinal cord, and immune system. The activation of cannabinoid receptors by endocannabinoids has been shown to have a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA are primarily mediated through the endocannabinoid system. Endocannabinoids are lipid signaling molecules that are synthesized on demand and act as retrograde messengers to modulate neurotransmitter release. Inhibition of 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide by DPA leads to an increase in endocannabinoid levels, which can modulate neurotransmitter release and lead to a variety of physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DPA in lab experiments is its potent inhibition of 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to a robust increase in endocannabinoid levels. This allows for the study of the physiological effects of endocannabinoids in a controlled setting. However, one limitation of using DPA is its potential off-target effects, as it has been shown to inhibit other enzymes in addition to 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide. Additionally, the use of DPA in animal studies may be limited by its poor solubility and bioavailability.

Zukünftige Richtungen

There are several future directions for the study of DPA and its potential therapeutic applications. One area of interest is the use of DPA in the treatment of chronic pain, as endocannabinoids have been shown to play a role in pain modulation. Additionally, the use of DPA in the treatment of addiction and substance abuse disorders is an area of active research. Further studies are also needed to better understand the potential off-target effects of DPA and to optimize its pharmacokinetic properties for clinical use.

Synthesemethoden

DPA can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with pyrrolidine and sodium hydride. The final product is obtained by purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

DPA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, DPA has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant effects. DPA has also been studied for its potential use in the treatment of addiction, as endocannabinoids have been shown to play a role in the reward pathway.

Eigenschaften

Molekularformel

C14H18Cl2N2O2

Molekulargewicht

317.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-3-4-13(12(16)9-11)20-10-14(19)17-5-8-18-6-1-2-7-18/h3-4,9H,1-2,5-8,10H2,(H,17,19)

InChI-Schlüssel

KBIAZJRKTHYIDX-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.